(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Brand Name:
Vulcanchem
CAS No.:
120042-11-7
VCID:
VC0111356
InChI:
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
SMILES:
CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Molecular Formula:
C10H19NO5
Molecular Weight:
233.26 g/mol
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
CAS No.: 120042-11-7
Reference Standards
VCID: VC0111356
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
CAS No. | 120042-11-7 |
---|---|
Product Name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate |
Molecular Formula | C10H19NO5 |
Molecular Weight | 233.26 g/mol |
IUPAC Name | methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 |
Standard InChIKey | IWNVPOPPBRMFNG-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC |
SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
PubChem Compound | 10561607 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume